molecular formula C15H14FN3O5 B11954214 N-(2,5-dimethoxyphenyl)-N'-(2-fluoro-5-nitrophenyl)urea CAS No. 198139-97-8

N-(2,5-dimethoxyphenyl)-N'-(2-fluoro-5-nitrophenyl)urea

Katalognummer: B11954214
CAS-Nummer: 198139-97-8
Molekulargewicht: 335.29 g/mol
InChI-Schlüssel: XJYCIXLYOXZUGK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,5-dimethoxyphenyl)-N’-(2-fluoro-5-nitrophenyl)urea: is an organic compound that belongs to the class of ureas It is characterized by the presence of two aromatic rings, one substituted with methoxy groups and the other with a fluoro and nitro group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-N’-(2-fluoro-5-nitrophenyl)urea typically involves the reaction of 2,5-dimethoxyaniline with 2-fluoro-5-nitrophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of N-(2,5-dimethoxyphenyl)-N’-(2-fluoro-5-nitrophenyl)urea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The methoxy groups on the aromatic ring can undergo oxidation to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The fluoro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinones from the methoxy-substituted aromatic ring.

    Reduction: Formation of N-(2,5-dimethoxyphenyl)-N’-(2-fluoro-5-aminophenyl)urea.

    Substitution: Formation of N-(2,5-dimethoxyphenyl)-N’-(2-substituted-5-nitrophenyl)urea.

Wissenschaftliche Forschungsanwendungen

N-(2,5-dimethoxyphenyl)-N’-(2-fluoro-5-nitrophenyl)urea has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be used in the synthesis of novel materials with unique properties, such as polymers or liquid crystals.

    Biological Studies: It can be used as a probe to study biological processes, such as enzyme inhibition or receptor binding.

    Industrial Applications: It can be used in the development of new catalysts or as an intermediate in the synthesis of other compounds.

Wirkmechanismus

The mechanism of action of N-(2,5-dimethoxyphenyl)-N’-(2-fluoro-5-nitrophenyl)urea depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The presence of the methoxy, fluoro, and nitro groups can influence its binding affinity and selectivity. The molecular targets and pathways involved can vary depending on the specific biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(2,5-dimethoxyphenyl)-N’-(2-chloro-5-nitrophenyl)urea
  • N-(2,5-dimethoxyphenyl)-N’-(2-bromo-5-nitrophenyl)urea
  • N-(2,5-dimethoxyphenyl)-N’-(2-iodo-5-nitrophenyl)urea

Uniqueness

N-(2,5-dimethoxyphenyl)-N’-(2-fluoro-5-nitrophenyl)urea is unique due to the presence of the fluoro group, which can influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability and lipophilicity, making it more suitable for certain applications compared to its chloro, bromo, or iodo analogs.

Eigenschaften

CAS-Nummer

198139-97-8

Molekularformel

C15H14FN3O5

Molekulargewicht

335.29 g/mol

IUPAC-Name

1-(2,5-dimethoxyphenyl)-3-(2-fluoro-5-nitrophenyl)urea

InChI

InChI=1S/C15H14FN3O5/c1-23-10-4-6-14(24-2)13(8-10)18-15(20)17-12-7-9(19(21)22)3-5-11(12)16/h3-8H,1-2H3,(H2,17,18,20)

InChI-Schlüssel

XJYCIXLYOXZUGK-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C(C=C1)OC)NC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.